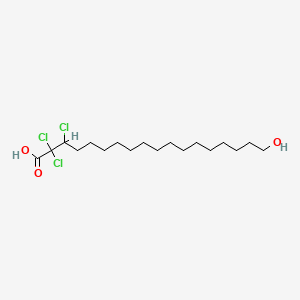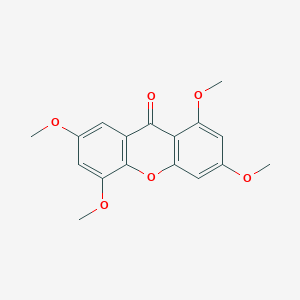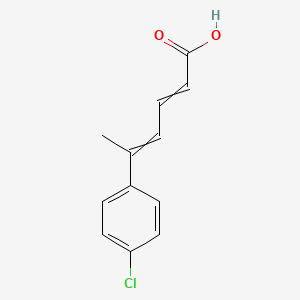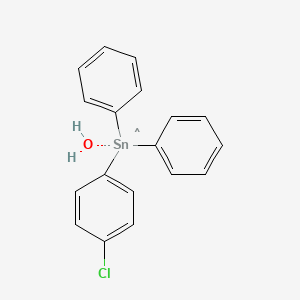
4-Chlorophenyl)diphenyltin hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl)diphenyltin hydrate: is an organotin compound that contains a tin atom bonded to a 4-chlorophenyl group and two phenyl groups, with water molecules associated in its structure. Organotin compounds are known for their diverse applications in industrial and agricultural settings, often used as stabilizers, catalysts, and biocides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl)diphenyltin hydrate typically involves the reaction of 4-chlorophenylmagnesium bromide with diphenyltin dichloride in an anhydrous solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorophenyl)diphenyltin hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.
Major Products Formed:
Oxidation: Tin oxides and organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-Chlorophenyl)diphenyltin hydrate is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation and polymerization processes.
Biology: In biological research, organotin compounds are studied for their potential as antifungal and antibacterial agents. They are also investigated for their effects on enzyme activity and cellular processes.
Medicine: While organotin compounds have shown potential in medicinal chemistry, their toxicity limits their use. Research is ongoing to develop derivatives with reduced toxicity for potential therapeutic applications.
Industry: In industrial applications, this compound is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It also serves as a biocide in agricultural settings to control fungal and bacterial growth.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl)diphenyltin hydrate involves the interaction of the tin center with biological molecules. The tin atom can coordinate with sulfur and oxygen atoms in enzymes and proteins, disrupting their normal function. This interaction can inhibit enzyme activity, leading to antimicrobial effects. The compound’s ability to disrupt cellular processes makes it effective as a biocide.
Comparación Con Compuestos Similares
Triphenyltin hydroxide: Another organotin compound with similar applications but different substituents.
Dibutyltin dichloride: Used as a catalyst and stabilizer, with different alkyl groups attached to the tin atom.
Tributyltin oxide: Known for its use as a biocide, particularly in marine antifouling paints.
Uniqueness: 4-Chlorophenyl)diphenyltin hydrate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological molecules, making it distinct from other organotin compounds.
Propiedades
Número CAS |
136266-26-7 |
|---|---|
Fórmula molecular |
C18H16ClOSn |
Peso molecular |
402.5 g/mol |
InChI |
InChI=1S/C6H4Cl.2C6H5.H2O.Sn/c7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;;/h2-5H;2*1-5H;1H2; |
Clave InChI |
YMVGKWPEHQVCHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


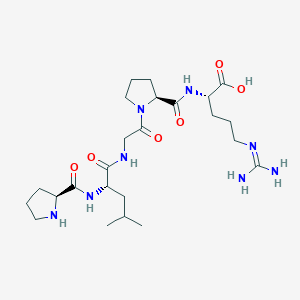
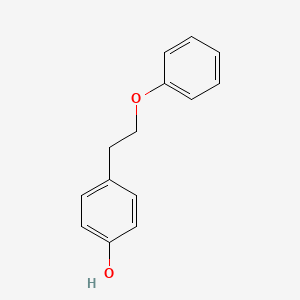

![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
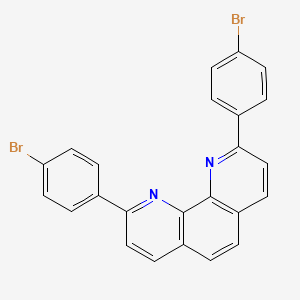
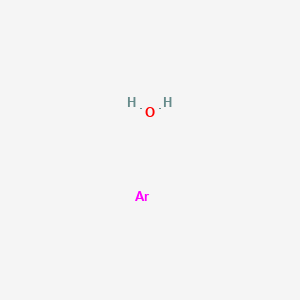

![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)
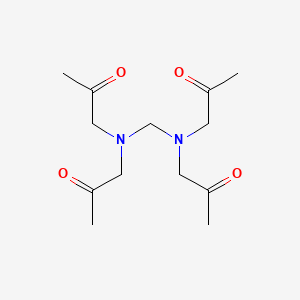
![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)

